2'-Deoxy-2'-fluorocytidine (2'-FdC) is a highly specialized fluorinated pyrimidine nucleoside analog utilized primarily as a precursor for modified oligonucleotide synthesis and as a broad-spectrum viral polymerase inhibitor in drug discovery [1]. By substituting the 2'-hydroxyl group with a highly electronegative fluorine atom, this compound forces the ribose ring into a C3'-endo (North) conformation, which is critical for enhancing the thermal stability and nuclease resistance of A-form RNA/DNA heteroduplexes[2]. For procurement teams and laboratory managers, 2'-FdC represents a high-value building block for developing advanced short interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and aptamers, as well as serving as a potent benchmark compound in antiviral screening assays targeting RNA-dependent RNA polymerases (RdRp) [3].
Substituting 2'-FdC with unmodified 2'-deoxycytidine or cytidine inevitably leads to rapid exonuclease and endonuclease degradation in biological media, rendering unmodified oligonucleotides useless for most in vivo or extended in vitro therapeutic models [1]. While 2'-O-methylcytidine is a common and less expensive nuclease-resistant alternative, its bulky methoxy group can introduce steric hindrance that disrupts critical protein-nucleic acid interactions, such as those within the RNA-induced silencing complex (RISC) [2]. Furthermore, in antiviral screening contexts, substituting 2'-FdC with traditional nucleoside analogs like Cytarabine (Ara-C) or Ribavirin often confounds assay results due to their significantly higher baseline cytotoxicity or lower target-specific potency, making 2'-FdC the strictly required standard for high-fidelity RdRp inhibition models [3].
Incorporation of 2'-F modifications such as 2'-FdC into oligonucleotides drives the sugar pucker into a C3'-endo conformation, which closely mimics the structure of A-form RNA. This conformational restriction significantly increases the thermal melting temperature (Tm) of the resulting duplexes while simultaneously conferring high resistance to nuclease degradation, outperforming both unmodified DNA and RNA baselines[1].
| Evidence Dimension | Duplex Melting Temperature (Tm) and Sugar Pucker Conformation |
| Target Compound Data | Induces C3'-endo (North) conformation, increasing duplex Tm |
| Comparator Or Baseline | Unmodified 2'-deoxycytidine (favors C2'-endo, lower Tm) |
| Quantified Difference | Significant increase in thermal stability and shift to >80% C3'-endo conformer |
| Conditions | siRNA and antisense oligonucleotide (ASO) heteroduplex formation |
Procuring 2'-FdC for solid-phase synthesis allows developers to tune oligonucleotide binding affinity and nuclease resistance without adding the steric bulk of 2'-O-methyl groups.
In comparative in vitro models of Borna Disease Virus (BDV) infection, 2'-FdC demonstrated equivalent viral inhibition to Cytarabine (Ara-C) but with a highly favorable cytotoxicity profile. While Ara-C caused severe cell death at effective doses, 2'-FdC maintained near-total cell viability even at concentrations up to 100 µM[1].
| Evidence Dimension | Cell viability / Cytotoxicity at effective antiviral concentrations |
| Target Compound Data | Negligible cytotoxicity at up to 100 µM (maintains ~100% cell viability) |
| Comparator Or Baseline | Ara-C (Cytarabine) (74% reduction in cell viability at 20 µM) |
| Quantified Difference | >5-fold higher tolerability threshold in vitro while maintaining >90% viral inhibition at 4 µM |
| Conditions | Vero cell viability assay during Borna Disease Virus (BDV) infection modeling |
For virology screening programs, 2'-FdC provides a wide therapeutic window for RdRp inhibition assays, avoiding the confounding cytotoxic effects seen with Ara-C.
When evaluated against emerging bunyaviruses such as Heartland and severe fever with thrombocytopenia syndrome virus (SFTSV), 2'-FdC exhibited exceptionally high potency compared to the standard broad-spectrum antiviral Ribavirin. In 90% virus yield reduction assays, 2'-FdC achieved inhibition at low micromolar concentrations, drastically outperforming the Ribavirin baseline [1].
| Evidence Dimension | In vitro inhibitory concentration (IC90 / VYR assay) |
| Target Compound Data | Inhibited Heartland and SFTSV at 0.9 and 3.7 µM |
| Comparator Or Baseline | Ribavirin (inhibited at an average of 47 µM) |
| Quantified Difference | ~12.7 to 52-fold higher potency (lower effective concentration) |
| Conditions | 90% virus yield reduction (VYR) assays in vitro |
Positions 2'-FdC as a highly effective positive control or benchmark inhibitor for emerging phlebovirus and bunyavirus drug discovery programs compared to standard ribavirin.
In studies utilizing DNA origami nanoframes to measure radiation-induced biomolecular damage, the incorporation of 2'-deoxy-2'-fluorocytidine resulted in the highest enhancement of double-strand breaks (DSBs) among tested analogs. This highlights a distinct mechanism of radiosensitization driven by the halogen substituent on the sugar moiety, which is not observed in unmodified cytidine [1].
| Evidence Dimension | Radiation-induced Double Strand Break (DSB) yield |
| Target Compound Data | Significant enhancement in DSB yield upon ionizing radiation |
| Comparator Or Baseline | Unmodified cytidine control strand |
| Quantified Difference | Highest enhancement of DSB among tested sugar-modified nucleosides |
| Conditions | DNA origami nanoframe supports exposed to low-energy electrons/radiation |
Researchers modeling radiation damage can use 2'-FdC-modified strands to selectively amplify and study localized DNA double-strand breaks.
Due to its ability to induce a C3'-endo sugar pucker and increase duplex Tm, 2'-FdC is an essential phosphoramidite precursor for synthesizing highly stable siRNAs, ASOs, and RNA aptamers that require extended half-lives in biological media without the steric bulk of 2'-O-methyl modifications [1].
Given its potent, low-micromolar inhibition of bunyaviruses and Borna disease virus combined with an exceptionally low cytotoxicity profile, 2'-FdC serves as a highly effective positive control and benchmark compound in high-throughput RdRp inhibitor screening assays [2].
Leveraging its distinct capacity to enhance double-strand break yields upon irradiation compared to unmodified cytidine, 2'-FdC is highly suited for specialized structural biology applications, such as DNA origami-based models designed to map and quantify low-energy electron-induced biomolecular damage[3].